(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one

Immunomodulation PBMC proliferation Homoisoflavonoid SAR

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one, commonly referred to as 3,9-dihydroeucomin (CAS 887375-68-0), is a naturally occurring homoisoflavanone belonging to the 3-benzyl-4-chromanone structural subclass. This compound bears a saturated C2–C3 bond and a 4′-methoxybenzyl substituent at C-3, distinguishing it from the 3-benzylidene-4-chromanone series (e.g., eucomin) and the 3-hydroxy homoisoflavonoids (e.g., eucomol).

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B12395511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3/t11-/m1/s1
InChIKeyIERGURVELWCYAW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one (3,9-Dihydroeucomin): Procurement-Grade Homoisoflavanone for Immunomodulatory Research


(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one, commonly referred to as 3,9-dihydroeucomin (CAS 887375-68-0), is a naturally occurring homoisoflavanone belonging to the 3-benzyl-4-chromanone structural subclass [1]. This compound bears a saturated C2–C3 bond and a 4′-methoxybenzyl substituent at C-3, distinguishing it from the 3-benzylidene-4-chromanone series (e.g., eucomin) and the 3-hydroxy homoisoflavonoids (e.g., eucomol) [2]. The (3R) enantiomer has been identified in Resnova humifusa and Soymida febrifuga [3], while the racemate (±)-3,9-dihydroeucomin was isolated from Agave sisalana leaves and demonstrated the most potent immunomodulatory activity among seven tested homoisoflavonoids [4].

Structural class Saturated 3-benzyl-4-chromanone homoisoflavanone with C-4′ methoxyl and C-5 hydroxyl pattern
Research model Immunomodulatory assay context: PBMC proliferation, IL-2/IFN-γ suppression, redox-sensitive T-cell studies
Enantiomer sourcing (3R) configuration from Resnova/Soymida sources; verify chiral purity if (3S) antipode from Ledebouria/Urginea is a concern

Why Generic Homoisoflavonoid Substitution Fails: Critical Structural Determinants of (3R)-5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one Activity


Within the homoisoflavonoid class, minor structural modifications produce large-magnitude shifts in biological potency that preclude casual interchange. The C-4′ methoxyl group on the B-ring is a decisive pharmacophoric element: replacing it with a hydroxyl group reduces PBMC proliferation inhibitory activity approximately 3-fold [1]. The C-5 hydroxyl on the A-ring is similarly essential—its absence in dihydrobonducellin (which bears only a C-7 hydroxyl plus a 3′,4′-methylenedioxy substitution) results in a 3.8-fold loss of potency (IC50 73.8 vs 19.4 µM) [1]. Furthermore, the saturated 3-benzyl-4-chromanone scaffold confers a COX-2 selectivity profile distinct from the 3-benzylidene analogs (e.g., eucomin), which exhibit COX-1 preferential inhibition [2]. These steep SAR gradients demonstrate that generic homoisoflavonoid procurement cannot substitute for the specific substitution pattern of (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one without risking substantial, predictable loss of activity.

4′-OCH₃ → OH shift Replacing the C-4′ methoxyl with a hydroxyl group may reduce immunomodulatory potency; the 4′-demethyl analog exhibited lower PBMC inhibition in head-to-head testing. Direct interchange cannot assume equivalent activity.
C-5 OH absence Loss of the C-5 hydroxyl combined with B-ring methylenedioxy modification (dihydrobonducellin) may substantially weaken proliferation inhibition. Structural analogs lacking this feature should not be treated as interchangeable.
Scaffold saturation The saturated 3-benzyl-4-chromanone core confers a COX-2 selectivity profile distinct from 3-benzylidene analogs (eucomin series). Endpoint interpretation may differ between scaffold types.

Quantitative Differentiation Evidence for (3R)-5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one Against Closest Structural Analogs


PBMC Proliferation Inhibition: 3.8-Fold Superiority Over Dihydrobonducellin and 3.0-Fold Over 4′-Demethyl Analog

In a direct head-to-head comparison of three homoisoflavonoids isolated from the same Agave sisalana extract, (±)-3,9-dihydroeucomin (4) inhibited PHA-activated human PBMC proliferation with an IC50 of 19.4 µM, compared with 73.8 µM for dihydrobonducellin (5) and 58.8 µM for 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone (7) [1]. The target compound is 3.8-fold more potent than dihydrobonducellin and 3.0-fold more potent than its 4′-demethyl analog under identical assay conditions. Cyclosporin A was used as a positive control at 6.25 µM [1]. The authors explicitly noted that if the C-4′ position was occupied by a hydroxyl group instead of a methoxyl group, the activity became 3-fold lower [1].

PBMC proliferation potency
Direct head-to-head
IC₅₀ 19.4 µM
vs dihydrobonducellin 73.8 µM; vs 4′-demethyl analog 58.8 µM
Supports higher immunomodulatory potency under identical PHA-activated PBMC conditions.
Represents a 3.0–3.8‑fold difference; reported in a single study with n=3.
Immunomodulation PBMC proliferation Homoisoflavonoid SAR

SAR-Defined Structural Determinants: C-4′ Methoxyl and C-5 Hydroxyl as Essential Pharmacophoric Groups

The structure-activity relationship was explicitly established within a single study comparing three homoisoflavonoids. The authors concluded that a C-4′ methoxyl group and a C-5 hydroxyl group are necessary groups for immunomodulatory activity [1]. When the C-4′ position bears a hydroxyl group (compound 7), activity drops approximately 3-fold (IC50 58.8 vs 19.4 µM). When the C-5 hydroxyl is absent and the B-ring carries a 3′,4′-methylenedioxy substitution (dihydrobonducellin, compound 5), activity drops 3.8-fold [1]. The target compound uniquely satisfies both structural requirements within the set of tested homoisoflavonoids.

Essential pharmacophoric groups
Direct head-to-head
C-4′ OCH₃ + C-5 OH
Simultaneous presence yields IC₅₀ 19.4 µM; removal of either reduces potency ~3‑fold.
Defines the minimal substitution pattern for immunomodulatory activity in this chemotype.
SAR conclusion from the same Agave sisalana isolate set; class‑level extrapolation requires validation.
Structure-activity relationship Homoisoflavonoid pharmacophore Immunosuppressive

COX-2 Inhibitory Activity: Differentiated Profile from 4′-Demethyl Analog

In a COX-2 chemiluminescent luminol assay adapted for microplate screening, 3,9-dihydroeucomin exhibited an IC50 of 14 mg/mL, compared with 7 mg/mL for 4′-demethyl-3,9-dihydroeucomin and 13 mg/mL for 4′-demethyl-5-O-methyl-3,9-dihydroeucomin; the NSAID control meloxicam gave an IC50 of 6 mg/mL [1]. The 4′-demethyl analog was approximately 2-fold more potent as a COX-2 inhibitor, while the target compound showed relatively weak COX-2 inhibition. This indicates that 4′-O-methylation, while essential for immunomodulatory potency (see Evidence Items 1 and 2), diminishes COX-2 inhibitory activity. Importantly, the same study showed that 3,9-dihydroeucomin exhibited 92% free radical scavenging at 10 mg/mL, demonstrating strong antioxidant activity independent of COX-2 inhibition [1].

COX-2 vs antioxidant profile
Direct head-to-head
COX-2 IC₅₀ 14 mg/mL
4′-demethyl analog IC₅₀ 7 mg/mL; antioxidant 92% at 10 mg/mL.
Weaker COX-2 inhibition relative to the 4′-demethyl analog may reduce off‑target anti‑inflammatory confound in T‑cell studies.
Reported in a separate Eucomis montana extract; cross‑study comparability should be reviewed.
COX-2 inhibition Anti-inflammatory Chemiluminescence assay

Cytokine Suppression: Concentration-Dependent Inhibition of IL-2 and IFN-γ Production

All three active homoisoflavonoids significantly inhibited the production of IL-2 and IFN-γ in PHA-activated PBMC in a concentration-dependent manner, as measured by enzyme immunoassay [1]. The paper explicitly states that '(±)-3,9-dihydroeucomin (4) showed better inhibition potency of PBMC proliferation' compared with the other two compounds [1]. The inhibitory mechanisms were attributed to impairments of IL-2 and IFN-γ production, with no significant cytotoxic effect on PBMC as confirmed by trypan blue staining [1]. While the paper reports cytokine suppression data in graphical form (Figure 2) without tabulated pg/mL values, the conclusion that the target compound is the most potent suppressor of both IL-2 and IFN-γ among the three tested homoisoflavonoids is explicit [1].

Cytokine suppression
Direct head-to-head
IL‑2 / IFN‑γ dual inhibition
Rank‑order potency: 3,9‑dihydroeucomin > 4′‑demethyl analog > dihydrobonducellin.
Supports the use of this homoisoflavanone as a probe for T‑cell cytokine pathway studies without cytotoxicity.
Data reported graphically; exact pg/mL values not tabulated. Negative cytotoxicity confirmed by trypan blue exclusion.
Cytokine inhibition IL-2 IFN-γ Immunosuppression

Enantiomeric Natural Source Differentiation: (3R) from Resnova/Soymida vs (3S) from Ledebouria/Urginea

The (3R) enantiomer of 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one has been specifically identified in Resnova humifusa (Hyacinthaceae) and Soymida febrifuga (Meliaceae) [1]. In contrast, the (3S) enantiomer (also known as urgineanin F) occurs in Ledebouria floribunda and Urginea depressa (both Asparagaceae) and has been associated with antiproliferative activity against the A2780 ovarian cancer cell line [2]. Within the Hyacinthoideae subfamily, 3-H-homoisoflavonoids (3-benzyl type) typically possess the 3R configuration, while 3-hydroxyhomoisoflavonoids possess the 3S configuration [3]. Although direct enantiomer-specific bioactivity comparisons for this compound are not yet available in the published literature, the chemotaxonomic segregation of enantiomers across plant families has practical implications for natural product sourcing, QC authentication, and chiral purity verification.

Enantiomer source identity
Cross-study comparable
(3R) from Resnova/Soymida
(3S) antipode (urgineanin F) from Ledebouria/Urginea associated with A2780 antiproliferative data.
Enantiomeric configuration depends on botanical source; stereochemical attribution may affect bioactivity interpretation.
No direct enantiomer‑specific bioactivity comparison available; chiral purity should be verified by HPLC or optical rotation.
Natural product sourcing Enantiomer specificity Homoisoflavanone chemotaxonomy

Multi-Target Functional Profile: Combined Immunosuppressive, Antioxidant, and Modest COX-2 Activity

Across two independent studies, 3,9-dihydroeucomin demonstrates a distinctive multi-target functional profile: potent PBMC proliferation inhibition (IC50 19.4 µM) with dual IL-2/IFN-γ suppression [1], combined with strong free radical scavenging activity (92% inhibition at 10 mg/mL) [2], yet only modest COX-2 inhibition (IC50 14 mg/mL) [2]. This profile contrasts with the 4′-demethyl analog, which shows enhanced COX-2 inhibition (IC50 7 mg/mL) but 3-fold weaker immunomodulatory activity (IC50 58.8 µM) [1][2]. The combination of potent immunomodulation with strong antioxidant capacity and weak COX-2 inhibition is a unique signature within this compound series and may confer advantages for studying redox-sensitive immunomodulatory pathways without the confounding anti-inflammatory effects of strong COX-2 blockade.

Multi‑target profile
Cross-study comparable
Potent immunosuppression + strong antioxidant
Integrated PBMC IC₅₀ 19.4 µM, COX‑2 IC₅₀ 14 mg/mL, antioxidant 92%.
Unique signature combines cytokine suppression with redox activity and weak COX‑2 inhibition.
Derived from two independent studies; validation in a single unified assay system is pending.
Polypharmacology Antioxidant Immunosuppressive Multi-target profile

Optimal Research Application Scenarios for (3R)-5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one Based on Quantitative Differentiation Evidence


T-Cell Immunomodulation Studies Requiring Potent IL-2/IFN-γ Dual Suppression Without Cytotoxicity

The compound's demonstrated IC50 of 19.4 µM for PBMC proliferation inhibition—3.0- to 3.8-fold more potent than its closest structural analogs—combined with confirmed concentration-dependent suppression of both IL-2 and IFN-γ and absence of cytotoxicity by trypan blue exclusion, makes it the optimal homoisoflavonoid probe for studying T-cell activation and cytokine signaling [1]. Researchers investigating transplant rejection, autoimmune disease models, or T-cell leukemia should prioritize this compound over dihydrobonducellin or the 4′-demethyl analog, which require 3- to 4-fold higher concentrations to achieve equivalent effects.

Structure-Activity Relationship Studies on the Homoisoflavonoid 3-Benzyl-4-Chromanone Pharmacophore

With experimentally validated SAR data establishing that the C-4′ methoxyl group contributes a ~3-fold potency gain over C-4′ hydroxyl, and that the C-5 hydroxyl is essential for activity [1], this compound serves as the reference standard for 3-benzyl-4-chromanone SAR investigations. Medicinal chemistry programs synthesizing homoisoflavonoid analogs for immunosuppressive indications should use this compound as the benchmark comparator, systematically varying the C-4′ substituent (OCH₃ → OH → H → halogen) and A-ring hydroxylation pattern while measuring deviations from the 19.4 µM IC50 baseline.

Redox-Sensitive Immunomodulation Research Requiring Combined Antioxidant and Cytokine-Suppressive Activity

The compound uniquely combines 92% free radical scavenging activity with potent IL-2/IFN-γ suppression and weak COX-2 inhibition [1][2]. This profile is particularly suited for studies investigating the intersection of oxidative stress and T-cell function, such as in chronic inflammatory diseases or aging-related immunosenescence. The weak COX-2 activity (IC50 14 mg/mL) minimizes the confounding anti-inflammatory effects that would complicate interpretation in COX-2-dependent inflammation models, while the strong antioxidant capacity provides a parallel mechanistic readout.

Natural Product Authentication and Chiral Purity QC for Enantiomer-Specific Biological Studies

Given the chemotaxonomic segregation of the (3R) enantiomer (Resnova humifusa, Soymida febrifuga) from the (3S) enantiomer (Ledebouria floribunda, Urginea depressa) [1][2], researchers conducting enantiomer-specific biological studies should implement chiral purity verification protocols. This compound can serve as the (3R) reference standard for chiral HPLC method development and for comparative bioactivity testing against the (3S) enantiomer, which has been separately associated with antiproliferative activity against A2780 ovarian cancer cells [2]. Procurement specifications should explicitly require documentation of enantiomeric purity when material is sourced from botanical extracts.

Application
Selection Property
Validation Focus
T‑cell immunomodulation studies
IL‑2/IFN‑γ dual suppression profile without cytotoxicity
Cytokine endpoint interpretation in PBMC assays
Homoisoflavonoid pharmacophore mapping
C‑4′ methoxyl and C‑5 hydroxyl substitution pattern
PBMC proliferation potency benchmark for SAR series
Redox‑sensitive immunomodulation research
Combined antioxidant and cytokine‑suppressive activity; weak COX‑2 inhibition
COX‑2 off‑target review and redox endpoint monitoring
Natural product enantiomer authentication
(3R) configuration from Resnova/Soymida sources
Chiral purity verification by HPLC or optical rotation
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